Akt Inhibitor VIII is an allosteric inhibitor, meaning it binds to a site on the Akt protein distinct from the ATP-binding pocket where substrates bind. This binding disrupts the conformation of Akt and prevents its activation []. The inhibitor has varying potency against the three isoforms of Akt: Akt1, Akt2, and Akt3. It displays the highest potency towards Akt1 (IC50 = 58 nM), followed by Akt2 (IC50 = 210 nM), and has a weaker effect on Akt3 (IC50 = 2,200 nM) []. This selectivity allows researchers to specifically target Akt1 and Akt2 for functional studies.
Due to its inhibitory effect, Akt Inhibitor VIII is a valuable tool for dissecting the role of Akt signaling in various cellular processes. Researchers can use this inhibitor to:
Beyond its role in studying Akt signaling, Akt Inhibitor VIII has other applications in scientific research:
Akt inhibitor VIII, also known as Akti-1/2, is a potent allosteric inhibitor specifically targeting the serine/threonine kinases Akt1 and Akt2. This compound has a chemical formula of C34H29N7O and a CAS number of 612847-09-3. It exhibits selective inhibition with half-maximal inhibitory concentrations (IC50) of approximately 58 nM for Akt1 and 210 nM for Akt2, while it is less effective against Akt3 . The compound is characterized by its ability to disrupt the phosphoinositide 3-kinase/Akt signaling pathway, which is crucial in regulating various cellular processes including metabolism, growth, and survival.
Akt Inhibitor VIII acts as an allosteric inhibitor, meaning it binds to a site on Akt distinct from the ATP-binding pocket (where substrates bind) and alters its activity []. This binding disrupts the conformation of Akt, preventing its activation by phosphorylation and subsequent downstream signaling events [, ].
Studies suggest Akt Inhibitor VIII inhibits Akt1 and Akt2 more potently than Akt3, with IC50 values (concentration required for 50% inhibition) of 58 nM, 210 nM, and 2200 nM, respectively [, ]. This selectivity allows researchers to investigate the specific roles of different Akt isoforms.
Akt inhibitor VIII functions through allosteric modulation rather than competitive inhibition. It binds to the inactive conformation of Akt, specifically at the PH-domain/kinase-domain interface. This binding prevents the activation of Akt by hindering its ability to interact with phosphoinositides and ATP, thus inhibiting downstream signaling pathways . The mechanism of action can be summarized as follows:
Akt inhibitor VIII has been shown to induce apoptosis in various cancer cell lines by disrupting the survival signals mediated by Akt. Its effectiveness varies depending on the genetic background of the cells; for instance, mutations in Akt can influence drug resistance. Studies have demonstrated that this inhibitor can overcome chemotherapeutic resistance linked to Akt1/Akt2 activity in tumor cells . Moreover, it has been utilized in research settings to elucidate the role of Akt in cancer biology and therapeutic resistance mechanisms .
The synthesis of Akt inhibitor VIII involves several key steps typically found in organic synthesis. While specific proprietary methods may vary among manufacturers, a general approach includes:
Akt inhibitor VIII is primarily used in research applications focused on cancer biology. Its main applications include:
Research has highlighted that different mutations within the Akt isoforms can lead to variable responses to Akt inhibitor VIII. For example, mutations such as E17K in Akt1 have been shown to increase IC50 values significantly, indicating a reduced sensitivity to this inhibitor compared to wild-type forms . Interaction studies using phosphoproteomic profiling have revealed distinct signatures associated with allosteric versus ATP-competitive inhibitors, suggesting that the mode of inhibition can influence downstream signaling outcomes and therapeutic strategies .
Several compounds exhibit similar inhibitory effects on the Akt pathway. Here are some notable examples:
Akt inhibitor VIII stands out due to its potent selectivity for Akt1 and Akt2 while being less effective against Akt3. This selectivity allows for targeted therapeutic strategies that minimize off-target effects.